molecular formula C17H19FN2 B5679073 1-(3-fluorobenzyl)-4-phenylpiperazine

1-(3-fluorobenzyl)-4-phenylpiperazine

Cat. No. B5679073
M. Wt: 270.34 g/mol
InChI Key: XFYNRTBEPHEUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-4-phenylpiperazine (3-FPPP) is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used in scientific research to study its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-4-phenylpiperazine involves its binding to the serotonin 5-HT2A receptor and the dopamine transporter. This leads to the activation of these receptors and the release of neurotransmitters such as serotonin and dopamine. The release of these neurotransmitters is responsible for the psychoactive effects of 1-(3-fluorobenzyl)-4-phenylpiperazine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-fluorobenzyl)-4-phenylpiperazine include changes in mood, perception, and cognition. It has been shown to induce hallucinations, altered states of consciousness, and changes in sensory perception. It has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-fluorobenzyl)-4-phenylpiperazine in lab experiments include its high affinity for the serotonin 5-HT2A receptor and the dopamine transporter, which makes it a useful tool for studying these receptors. The limitations of using 1-(3-fluorobenzyl)-4-phenylpiperazine in lab experiments include its psychoactive effects, which can make it difficult to interpret the results of experiments.

Future Directions

For research on 1-(3-fluorobenzyl)-4-phenylpiperazine include the development of new compounds that have similar or improved affinity for the serotonin 5-HT2A receptor and the dopamine transporter. This could lead to the development of new drugs for the treatment of mood disorders such as depression and anxiety. Further research could also focus on the use of 1-(3-fluorobenzyl)-4-phenylpiperazine in combination with other psychoactive substances to study their interactions and effects on the central nervous system.
Conclusion
In conclusion, 1-(3-fluorobenzyl)-4-phenylpiperazine is a psychoactive substance that has been used in scientific research to study its mechanism of action and biochemical and physiological effects. Its high affinity for the serotonin 5-HT2A receptor and the dopamine transporter makes it a useful tool for studying these receptors. Future research could focus on the development of new compounds and the use of 1-(3-fluorobenzyl)-4-phenylpiperazine in combination with other psychoactive substances.

Synthesis Methods

The synthesis of 1-(3-fluorobenzyl)-4-phenylpiperazine involves the reaction of 1-(3-fluorobenzyl)piperazine with phenylmagnesium bromide in the presence of a catalyst. This reaction leads to the formation of 1-(3-fluorobenzyl)-4-phenylpiperazine with a yield of approximately 50%. The purity of the product can be increased through recrystallization.

Scientific Research Applications

1-(3-fluorobenzyl)-4-phenylpiperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(3-fluorobenzyl)-4-phenylpiperazine has also been shown to have an affinity for the dopamine transporter, which is involved in the regulation of reward and motivation.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2/c18-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYNRTBEPHEUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzyl)-4-phenylpiperazine

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